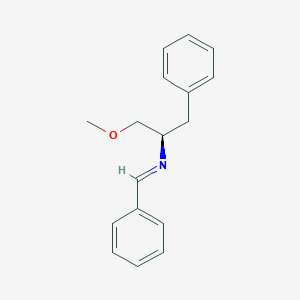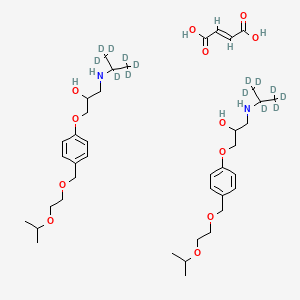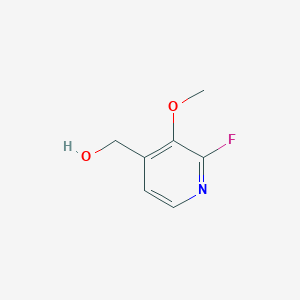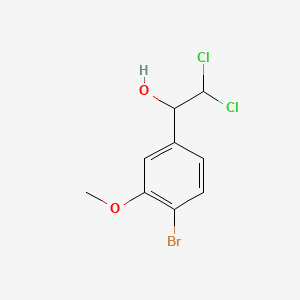
1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol is an organic compound that features a bromine atom, a methoxy group, and two chlorine atoms attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol typically involves the reaction of 4-bromo-3-methoxyphenol with a suitable dichloroethanol derivative. The reaction is often carried out under controlled conditions to ensure high yield and purity. For instance, the reaction may be conducted in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards .
化学反応の分析
Types of Reactions
1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or affecting signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
類似化合物との比較
Similar Compounds
4-Bromo-3-methoxyphenol: Shares the bromine and methoxy groups but lacks the dichloroethanol moiety.
2-Bromo-3-methoxyphenol: Similar structure with a different position of the bromine atom.
4-Bromo-3,5-dimethylphenol: Contains additional methyl groups instead of the dichloroethanol moiety.
Uniqueness
1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and chlorine atoms, along with a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C9H9BrCl2O2 |
|---|---|
分子量 |
299.97 g/mol |
IUPAC名 |
1-(4-bromo-3-methoxyphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H9BrCl2O2/c1-14-7-4-5(2-3-6(7)10)8(13)9(11)12/h2-4,8-9,13H,1H3 |
InChIキー |
DSKKXYZWTHJXHR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(C(Cl)Cl)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


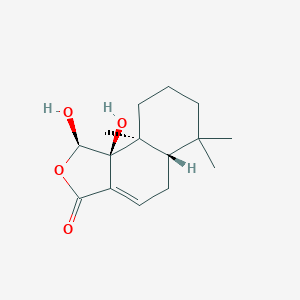
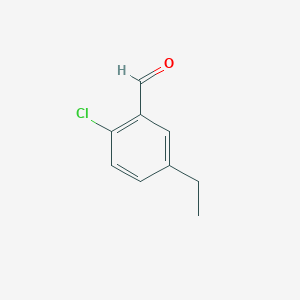
![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
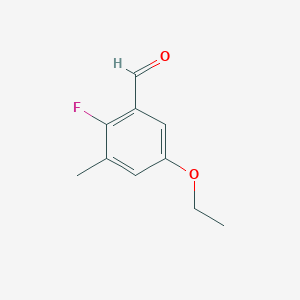
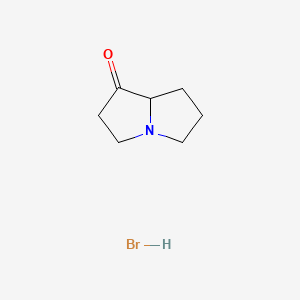
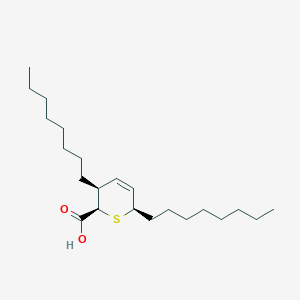
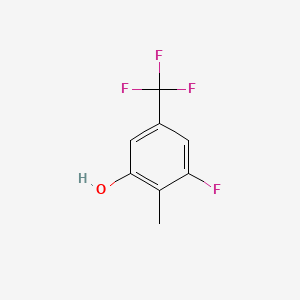
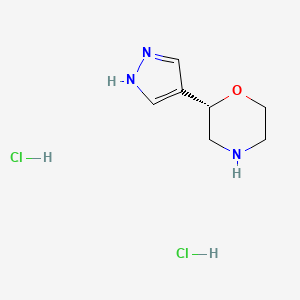
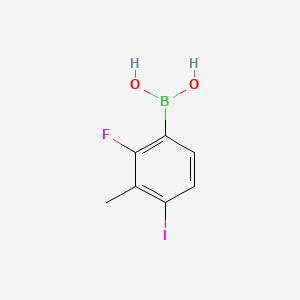
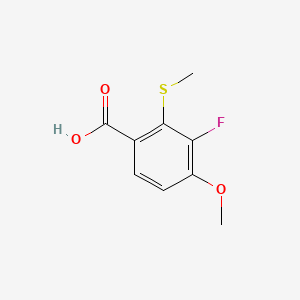
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B14028884.png)
